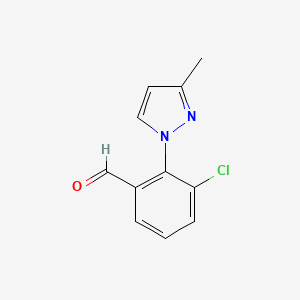![molecular formula C10H7ClF3NO B13080653 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080653.png)
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile is an organic compound with the molecular formula C10H7ClF3NO It is characterized by the presence of a chloro group, a trifluoromethyl group, and a phenoxy group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxypropanenitriles.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative with similar fluorinated and chloro groups.
2-Chloro-5-(trifluoromethyl)pyridine: Another pyridine derivative with a trifluoromethyl group.
Uniqueness
3-[2-Chloro-5-(trifluoromethyl)-phenoxy]propanenitrile is unique due to its combination of a phenoxy group with a propanenitrile backbone, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H7ClF3NO |
|---|---|
Peso molecular |
249.61 g/mol |
Nombre IUPAC |
3-[2-chloro-5-(trifluoromethyl)phenoxy]propanenitrile |
InChI |
InChI=1S/C10H7ClF3NO/c11-8-3-2-7(10(12,13)14)6-9(8)16-5-1-4-15/h2-3,6H,1,5H2 |
Clave InChI |
FKXMXCGCHRLNGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)OCCC#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-1-[(pyridin-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13080600.png)
![(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol](/img/structure/B13080619.png)





![tert-Butyl7-oxo-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13080659.png)
